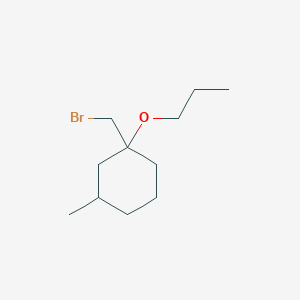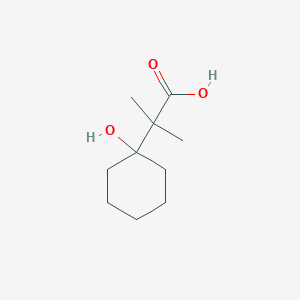
2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid is an organic compound characterized by a cyclohexane ring substituted with a hydroxy group and a methylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid typically involves the reaction of cyclohexanone with a suitable reagent to introduce the hydroxy group, followed by the addition of a methylpropanoic acid moiety. One common method involves the use of a Grignard reagent to form the hydroxycyclohexyl intermediate, which is then reacted with methylpropanoic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Catalysts and specific reaction conditions are employed to ensure the purity and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives or hydrocarbons.
Substitution: Formation of various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The methylpropanoic acid moiety can interact with enzymes and receptors, modulating various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Hydroxycyclohexyl)acetic acid
- 2-(1-Hydroxycyclohexyl)propanoic acid
- 2-(1-Hydroxycyclohexyl)butanoic acid
Uniqueness
2-(1-Hydroxycyclohexyl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H18O3 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
2-(1-hydroxycyclohexyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H18O3/c1-9(2,8(11)12)10(13)6-4-3-5-7-10/h13H,3-7H2,1-2H3,(H,11,12) |
Clé InChI |
YSQRWNOJOWALRN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)O)C1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


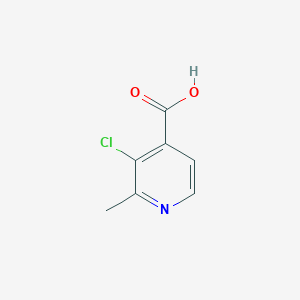
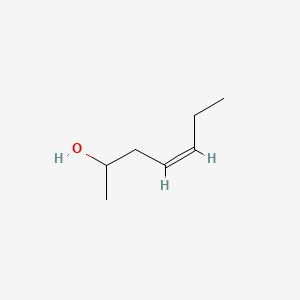
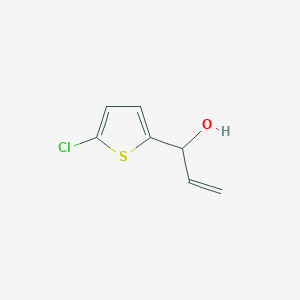
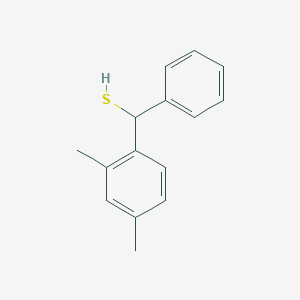

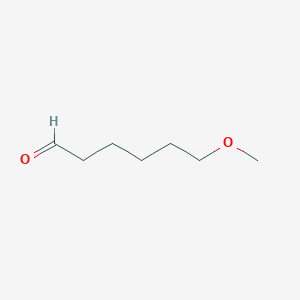
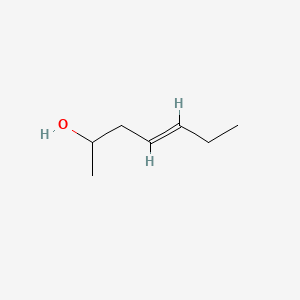
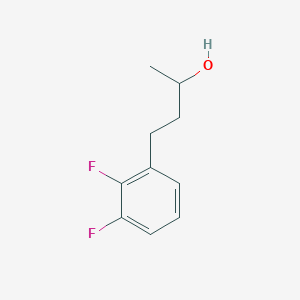
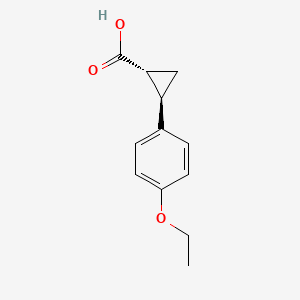
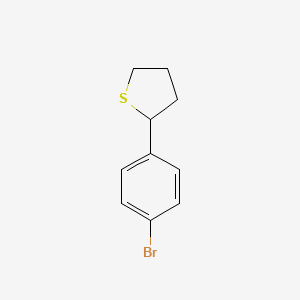
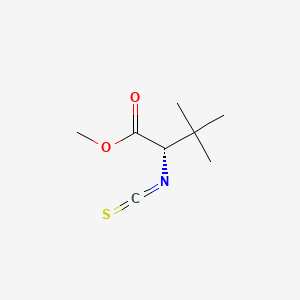
![2-amino-N-[(6-methylpyridin-2-yl)methyl]benzamidehydrochloride](/img/structure/B13620942.png)
![3-{5-Bromoimidazo[1,2-a]pyridin-3-yl}propanoicacidhydrochloride](/img/structure/B13620943.png)
